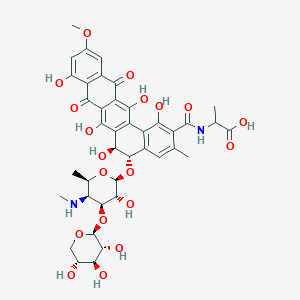

7-Hydroxylpradimicin A

Descripción

Propiedades

Fórmula molecular |

C40H44N2O19 |

|---|---|

Peso molecular |

856.8 g/mol |

Nombre IUPAC |

2-[[(5S,6S)-1,6,7,9,14-pentahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H44N2O19/c1-10-6-15-20(28(47)18(10)37(54)42-11(2)38(55)56)21-22(31(50)24-23(30(21)49)26(45)14-7-13(57-5)8-16(43)19(14)29(24)48)32(51)35(15)60-40-34(53)36(25(41-4)12(3)59-40)61-39-33(52)27(46)17(44)9-58-39/h6-8,11-12,17,25,27,32-36,39-41,43-44,46-47,49-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11?,12-,17-,25+,27+,32+,33-,34-,35+,36+,39+,40+/m1/s1 |

Clave InChI |

VBTCKXSLQWDWIM-RJZZKAENSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Origen del producto |

United States |

Origin and Isolation Methodologies of 7 Hydroxylpradimicin a

Microbial Production Systems and Cultivation Strategies

The biosynthesis of 7-Hydroxylpradimicin A is a testament to the metabolic capabilities of certain microbes. Harnessing this natural production requires specific cultivation strategies to maximize yield and purity.

Actinomycetes as Prolific Producers of Pradimicin Analogues

Actinomycetes, a group of Gram-positive bacteria, are renowned for their ability to produce a vast array of secondary metabolites, including a significant portion of known antibiotics. rsc.org Within this phylum, the genus Actinomadura is particularly notable for producing pradimicin and its analogues. rsc.orgnih.govresearchgate.net Species such as Actinomadura hibisca have been identified as producers of various pradimicins, which are characterized by their benzo[a]naphthacenequinone core structure. nih.govamazonaws.com These compounds are often generated as a complex mixture of structurally related analogues. nih.govkorea.ac.kr The inherent genetic diversity within actinomycetes allows for the natural or induced production of novel derivatives like this compound. google.com

Specific Strain Cultivation for Enhanced Secondary Metabolite Production

To enhance the production of pradimicin analogues, specific cultivation strategies are employed. The composition of the culture medium is a critical factor, with components needing optimization for the selective production of the target metabolite. researchgate.net For instance, research on Actinomadura hibisca P157-2 has led to the development of specialized media, such as GYSP broth, which yields higher titers of pradimicins compared to standard media like YM broth. researchgate.net

Fermentation conditions are also tightly controlled. Optimal production often occurs under aerobic conditions with specific pH and temperature ranges. For example, a patented process for producing pradimicin antibiotics suggests aerobic cultivation at a pH of 5-8 and a temperature of 20-37°C for 5 to 14 days. google.com Furthermore, techniques in metabolic engineering have been applied to boost production. Overexpression of genes involved in the supply of biosynthetic precursors, such as acetyl-CoA carboxylase, has been shown to increase the yield of pradimicins in Actinomadura hibisca. researchgate.netamazonaws.com

Below is a table summarizing typical media components used for the cultivation of pradimicin-producing actinomycetes.

| Media Component | Purpose | Example Concentration |

| Carbon Source | Provides energy and carbon building blocks for growth and metabolite production. | Glucose (0.5-3%), Glycerol (1-2%), Soluble Starch (2%) google.comresearchgate.net |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids. | Yeast Extract (0.1-0.2%), Soybean Meal (3%), NZ-case (0.3%) google.comresearchgate.net |

| Minerals/Salts | Provide essential cofactors for enzymes and maintain osmotic balance. | CaCO₃ (0.3%), CoCl₂·6H₂O (0.0001%), KH₂PO₄ (0.1125%) google.com |

Chromatographic and Spectroscopic Approaches for Isolation and Detection

Following microbial fermentation, the isolation and identification of this compound from the complex culture broth necessitate the use of advanced analytical methods.

Advanced Liquid Chromatography Techniques for Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of pradimicin analogues from fermentation broths. nih.govnih.gov The process typically involves an initial extraction step, such as solid-phase extraction (SPE), to clean up the sample and concentrate the target compounds. nih.govkorea.ac.kr

The separation itself is commonly achieved using reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govkorea.ac.kr A gradient elution system, where the composition of the mobile phase is changed over time (e.g., an increasing concentration of aqueous acetonitrile), allows for the sequential separation of the various structurally similar pradimicin analogues present in the mixture. nih.govkorea.ac.kr

Mass Spectrometry-Based Metabolomic Elucidation and Identification of this compound in Complex Mixtures

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of compounds within complex biological mixtures. thermofisher.comwikipedia.org It measures the mass-to-charge ratio (m/z) of ions, which allows for the determination of a molecule's elemental composition and structure. msu.edu In the context of metabolomics, MS can profile the entirety of small-molecule metabolites in a sample, enabling the identification of specific compounds like this compound. nih.govfrontiersin.org When coupled with a separation technique like liquid chromatography, it becomes a powerful platform for analyzing complex microbial extracts. nih.govkorea.ac.kr

Ultraperformance Liquid Chromatography (UPLC), an evolution of HPLC that uses smaller particle sizes in the column, offers higher resolution, increased sensitivity, and faster analysis times. nih.govnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly specific and sensitive method for detecting and quantifying compounds in intricate samples. nih.govconsensus.app

A metabolomic study utilizing UPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) successfully identified this compound in plant extracts. acs.org In such an analysis, the UPLC system separates the components of the mixture, which are then ionized (e.g., through electrospray ionization) and introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer measures the precise mass-to-charge ratio of the parent ion and its fragmentation products, generating a unique mass spectrum that serves as a chemical fingerprint for identification. github.io This high-resolution data is crucial for distinguishing between closely related analogues and confirming the presence of this compound. researchgate.net

The table below details the findings from a UPLC-MS analysis that identified this compound.

| Compound Name | Ionization Mode | Observed m/z |

| This compound | negative | 856.2538 |

Table data sourced from a metabolomic study of Melissa officinalis. acs.org

Isotopic Labeling Strategies for Metabolite Tracing

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of complex natural products like this compound. beilstein-journals.orgnih.gov This strategy involves feeding the producing organism, Actinomadura hibisca, with precursors enriched with stable isotopes (most commonly ¹³C) and tracking their incorporation into the final molecule. acs.orgnih.gov Analysis of the resulting labeled pradimicin, typically via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, reveals the origin of the carbon atoms in its structure, thereby mapping its biosynthetic assembly. acs.orgresearchgate.net

For the pradimicin family, feeding experiments have been crucial in establishing their polyketide origin. acs.org Early biosynthetic studies on Pradimicin A demonstrated that its aglycone (the non-sugar core structure) is derived from the condensation of twelve acetate (B1210297) units and one D-alanine unit. acs.orgresearchgate.net This was determined by separately administering sodium [1-¹³C]acetate, [2-¹³C]acetate, and [1,2-¹³C₂]acetate to A. hibisca cultures. acs.orgresearchgate.net The analysis of the ¹³C NMR spectrum of the isolated Pradimicin A showed specific enrichment patterns confirming that the acetate units were linked in the "head-to-tail" fashion characteristic of polyketide biosynthesis. acs.orgresearchgate.net

Furthermore, these experiments clarified the origin of other structural components. The efficient incorporation of D-[1-¹³C]alanine into Pradimicin A suggested that D-alanine is the direct precursor for the D-alanine side chain. acs.orgresearchgate.net Similarly, feeding with L-[methyl-¹³C]methionine has been used to confirm that the S-adenosylmethionine (SAM) pathway is the source of the methyl groups on the molecule. researchgate.net These metabolite tracing studies, which are foundational to understanding how these complex molecules are built, provide a detailed blueprint of the biosynthetic machinery. nih.govresearchgate.net

Table 2: Summary of Isotopic Labeling Experiments for Pradimicin Biosynthesis This table is interactive. You can sort and filter the data.

| Labeled Precursor Fed | Isotope | Producing Organism | Analytical Method | Key Finding |

|---|---|---|---|---|

| Sodium Acetate | [1-¹³C], [2-¹³C] | Actinomadura hibisca sp. P157-2 | ¹³C NMR Spectroscopy | Confirmed the aglycone is derived from 12 acetate units. acs.orgresearchgate.net |

| Sodium Acetate | [1,2-¹³C₂] | Actinomadura hibisca sp. P157-2 | ¹³C NMR Spectroscopy | Established the "head-to-tail" condensation pattern of a polyketide pathway. acs.orgresearchgate.net |

| D-Alanine | [1-¹³C] | Actinomadura hibisca sp. P157-2 | ¹³C NMR Spectroscopy | Demonstrated the direct incorporation of D-alanine as the precursor for the side chain. acs.orgresearchgate.net |

| D-Alanine | [¹³C₃] | Actinomadura sp. TP-A0019 | ¹³C NMR Spectroscopy | Achieved ~70 atom % ¹³C enrichment in the D-alanine moiety of Pradimicin A. researchgate.net |

| L-Methionine | [methyl-¹³C] | Actinomadura sp. TP-A0019 | ¹³C NMR Spectroscopy | Confirmed the origin of the 11-O- and 4′-N-methyl groups from S-adenosylmethionine. researchgate.net |

Biosynthesis and Enzymatic Pathways of 7 Hydroxylpradimicin a

Polyketide Synthase (PKS) Machinery in Pradimicin Biosynthesis

Pradimicins are classified as type II polyketides, which are synthesized by a multi-enzyme complex known as a type II polyketide synthase (PKS). nih.govamazonaws.comnih.gov The entire set of genes responsible for pradimicin production is located on a 39-kb segment of DNA, which contains 28 open reading frames (ORFs). nih.govamazonaws.com These genes code for the PKS enzymes, as well as the enzymes required for subsequent modifications. amazonaws.com

The core of the pradimicin biosynthetic machinery is the minimal type II PKS, a complex of discrete, monofunctional proteins that work together iteratively. amazonaws.comnih.gov This minimal PKS is composed of three essential enzyme subunits encoded by the prm gene cluster:

Ketosynthase α (KSα): Encoded by the prmA gene. amazonaws.com

Ketosynthase β (KSβ) or Chain Length Factor (CLF): Encoded by the prmB gene. This subunit works in conjunction with KSα to control the precise length of the polyketide chain. amazonaws.comnih.gov

Acyl Carrier Protein (ACP): Encoded by the prmC gene, it carries the growing polyketide chain during synthesis. amazonaws.com

Gene inactivation experiments, specifically targeting prmA and prmB, have confirmed that these PKS genes are essential for pradimicin biosynthesis. nih.govamazonaws.com The deduced protein sequences of the pradimicin PKS show significant similarity to those found in the biosynthetic pathways of other angucyclic polyketides, such as rubromycin and fredericamycin. nih.govamazonaws.com

Table 1: Core Polyketide Synthase Enzymes in Pradimicin Biosynthesis

| Gene | Enzyme | Function in Polyketide Synthesis |

| prmA | Ketosynthase α (KSα) | Catalyzes the condensation of acyl units. amazonaws.com |

| prmB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Determines the length of the polyketide chain. amazonaws.comnih.gov |

| prmC | Acyl Carrier Protein (ACP) | Covalently binds and carries the growing polyketide intermediate. amazonaws.com |

The assembly of the pradimicin backbone begins with a starter unit, which is subsequently elongated by multiple extender units. amazonaws.com Isotope labeling experiments have established that the pradimicin core is a dodecaketide, meaning it is formed from 12 ketide units. amazonaws.com

Starter Unit: The biosynthesis is initiated with one molecule of acetyl-CoA. amazonaws.com

Extender Units: The polyketide chain is elongated through the sequential addition of eleven molecules of malonyl-CoA. amazonaws.com Malonyl-CoA serves as the exclusive extender unit in the biosynthesis of bacterial aromatic polyketides. nih.gov

The formation of the characteristic dihydrobenzo[α]naphthacenequinone core of pradimicins is a step-wise process. The minimal PKS enzymes (PdmA, PdmB, and PdmC) first assemble a linear dodecaketide chain from the acetyl-CoA starter and eleven malonyl-CoA extenders. amazonaws.comnih.gov This highly reactive, protein-bound intermediate does not remain linear. It undergoes a series of regiospecific folding and cyclization events, catalyzed by cyclase enzymes, to form the distinctive angular pentacyclic structure. amazonaws.comnih.gov The pradimicin gene cluster contains several genes, including prmD, prmL, and prmK, that are believed to encode the cyclases responsible for these intramolecular aldol (B89426) reactions and subsequent ring closures. amazonaws.com

Glycosylation and Post-PKS Modification Enzymes

Once the polyketide aglycone is formed, it undergoes a series of tailoring reactions, including glycosylation and hydroxylation, which are critical for its biological activity. amazonaws.comresearchgate.net These modifications are carried out by enzymes also encoded in the pradimicin gene cluster. nih.govamazonaws.com

The pradimicin A structure features two distinct sugar moieties attached to its aglycone: a thomosamine (B579943) unit (related to 4',6'-dideoxy-4'-amino-D-galactose) and a D-xylose unit. amazonaws.comnih.govnih.gov The attachment of these sugars is catalyzed by two specific glycosyltransferases (GTs), PdmS and PdmQ. nih.govnih.gov

Genetic studies involving the targeted inactivation of these GT genes have elucidated the precise sequence of glycosylation:

First Glycosylation Step: The enzyme PdmS acts first, transferring the thomosamine moiety to the 5-hydroxyl group of the pradimicinone aglycone. nih.govnih.gov This reaction converts the aglycone into Pradimicin B. nih.gov Disruption of the pdmS gene leads to the accumulation of the pradimicin aglycone. nih.gov

Second Glycosylation Step: The enzyme PdmQ then catalyzes the attachment of a D-xylose unit to the 3'-hydroxyl group of the already attached thomosamine sugar. nih.govnih.gov This final glycosylation step converts Pradimicin B into Pradimicin A. nih.gov Consequently, when the pdmQ gene is disrupted, Pradimicin B accumulates as the final product. nih.gov

This sequential enzymatic process ensures the correct assembly of the complete carbohydrate side chain of Pradimicin A. nih.gov

Table 2: Glycosylation Enzymes in Pradimicin A Biosynthesis

| Gene | Enzyme | Function | Substrate | Product |

| pdmS | Glycosyltransferase | Attaches thomosamine to the aglycone. nih.govnih.gov | Pradimicinone (Aglycone) | Pradimicin B nih.gov |

| pdmQ | Glycosyltransferase | Attaches D-xylose to the first sugar. nih.govnih.gov | Pradimicin B | Pradimicin A nih.gov |

The generation of 7-Hydroxylpradimicin A requires a specific hydroxylation event at the C-7 position of the pradimicin core. This type of reaction is commonly catalyzed by Cytochrome P450 monooxygenases (P450s), a class of enzymes known for their role in the oxidative modification of natural products. amazonaws.comimb.com.cn

The pradimicin biosynthetic gene cluster contains several putative monooxygenase genes, including prmE, prmH, and prmI, which are homologous to enzymes involved in oxidative tailoring steps in other antibiotic pathways. amazonaws.com While the specific P450 responsible for the C-7 hydroxylation has not been definitively identified, strong evidence points to its existence and function prior to other modifications at this position.

Studies on the O-methyltransferase PdmT, which is responsible for methylating the hydroxyl group at C-7, have provided key insights. nih.govelsevierpure.com When the pdmT gene was inactivated, the mutant strain produced and accumulated 7-hydroxypradimicin A . elsevierpure.com This finding demonstrates that hydroxylation at the C-7 position occurs before the methylation step catalyzed by PdmT. nih.govelsevierpure.com

Furthermore, the role of P450s in hydroxylating the pradimicin scaffold has been confirmed through the characterization of PdmJ. This P450 monooxygenase introduces a hydroxyl group at the C-5 position of a key biosynthetic intermediate, a modification that is essential for the subsequent attachment of the first sugar by PdmS. researchgate.net This confirms that P450-mediated hydroxylations are a key feature of the post-PKS tailoring of the pradimicin molecule.

Methylation and Other Tailoring Enzyme Functions

Tailoring enzymes play a crucial role in the biosynthesis of natural products by modifying the core structure, which can significantly impact the compound's biological activity and physicochemical properties. researchgate.net In the biosynthesis of many secondary metabolites, methylation is a common tailoring step catalyzed by S-adenosyl methionine (AdoMet or SAM)-dependent methyltransferase enzymes. researchgate.net These enzymes are highly chemo-, regio-, and stereoselective, allowing for precise methylation at various positions, including carbon, nitrogen, oxygen, and sulfur atoms. researchgate.netwur.nl The introduction of methyl groups can alter the molecular conformation and, consequently, the bioactivity of the final product. wur.nl

In addition to methylation, other tailoring enzymes such as hydroxylases and glycosyltransferases are essential for the final structure of this compound. Hydroxylation is often a prerequisite for subsequent modifications like O-methylation. researchgate.net Glycosylation, the attachment of sugar moieties, is another critical tailoring reaction that can influence the solubility and biological function of the compound. nih.govnih.gov

Role of Acyl Carrier Proteins (ACPs) in Post-Glycosylation Modifications

While glycosylation is often considered a post-assembly line modification in the biosynthesis of many natural products, recent studies have revealed more intricate roles for this process. nih.gov In some biosynthetic pathways, glycosylation can occur while the polyketide intermediate is still bound to an acyl carrier protein (ACP). nih.govnih.gov This on-ACP glycosylation represents a departure from the conventional understanding of tailoring reactions. nih.gov

The ACP acts as a tether, holding the growing molecule as it undergoes various modifications. nih.gov The involvement of an N-glycosyltransferase that acts on an ACP-bound substrate highlights the integrated nature of the biosynthetic machinery. nih.gov This mechanism suggests a highly coordinated sequence of events where tailoring reactions are not strictly separated from the core assembly process.

Genetic Basis and Pathway Elucidation

The genetic blueprint for the biosynthesis of this compound is encoded within a specific biosynthetic gene cluster (BGC). plos.org Elucidating this pathway involves identifying the BGC, characterizing its genes, and validating their functions.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The identification of BGCs is the first step in understanding the biosynthesis of a natural product. jmicrobiol.or.kr Genome mining tools, such as antiSMASH, are widely used to predict and identify BGCs within microbial genomes. jmicrobiol.or.kr These computational methods can detect clusters of genes that are likely involved in the production of a specific secondary metabolite. plos.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) specification provides a standardized framework for annotating and sharing data on BGCs and their products, facilitating comparative analysis. secondarymetabolites.org Once a putative BGC is identified, further characterization involves analyzing the sequence of each gene to predict the function of the encoded enzymes, such as polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), methyltransferases, and glycosyltransferases. plos.orgfrontiersin.org

Heterologous Expression Systems for Pathway Reconstitution

Heterologous expression is a powerful technique used to study and manipulate BGCs. sci-hub.se This involves transferring the entire biosynthetic pathway from its native producer, which may be difficult to cultivate or genetically manipulate, into a more amenable host organism. sci-hub.senih.gov Common heterologous hosts include well-characterized strains of Streptomyces and Aspergillus nidulans. nih.govmdpi.comnih.gov

Successful heterologous expression allows for the production of the target compound in the new host, confirming the identity of the BGC. nih.gov It also provides a platform for further genetic studies and for improving the production yield of the natural product. sci-hub.semdpi.com This strategy is not only crucial for characterizing biosynthetic pathways but also for discovering novel compounds from cryptic BGCs found in environmental DNA. sci-hub.se

Gene Knockout and Overexpression Studies to Validate Enzymatic Steps

To confirm the function of individual genes within a BGC, gene knockout and overexpression studies are performed. jmicrobiol.or.kr In gene knockout experiments, a specific gene is inactivated, and the resulting change in the metabolic profile of the organism is analyzed. The accumulation of a biosynthetic intermediate or the absence of the final product can provide strong evidence for the function of the knocked-out gene. nih.gov Conversely, overexpressing a gene can lead to an increased production of the final compound or a specific intermediate, further validating its role in the pathway. These genetic manipulations are essential for piecing together the precise sequence of enzymatic steps in the biosynthesis of complex natural products. jmicrobiol.or.kr

Chemoenzymatic and Combinatorial Biosynthesis Approaches for Analogues

The understanding of biosynthetic pathways opens up opportunities for generating novel analogues of natural products through chemoenzymatic and combinatorial biosynthesis approaches. nih.govrsc.org

Chemoenzymatic synthesis combines chemical and enzymatic methods to create new molecules. nih.govresearchgate.netnih.govrsc.orgescholarship.org This approach leverages the high selectivity of enzymes for specific transformations that are often difficult to achieve through traditional chemical synthesis. nih.gov By using chemically synthesized precursors or modifying biosynthetic intermediates with enzymes, a wide range of analogues can be produced. researchgate.net

Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to produce "unnatural" natural products. nih.govrsc.org This can be achieved by swapping domains or modules between different biosynthetic enzymes, introducing genes from other pathways, or feeding the producing organism with synthetic precursor analogues (mutasynthesis). nih.govnih.gov The flexibility of some biosynthetic enzymes, particularly glycosyltransferases, allows for the incorporation of different sugar moieties, leading to a diverse array of glycosylated analogues with potentially altered biological activities. nih.gov These strategies provide powerful tools for drug discovery and for creating compounds with improved therapeutic properties. nih.gov

Directed Mutagenesis of Biosynthetic Enzymes

Directed mutagenesis, a technique used to introduce specific, intentional changes to the DNA sequence of a gene, has been instrumental in elucidating the function of individual enzymes within the pradimicin biosynthetic gene cluster. nih.govelsevierpure.com By disrupting or altering the genes encoding these enzymes, researchers can observe the resulting changes in the metabolic output of the producing organism, thereby deducing the enzyme's role. This approach has been particularly insightful in understanding the roles of O-methyltransferases and glycosyltransferases in the biosynthesis of pradimicin derivatives.

The pradimicin biosynthetic gene cluster in Actinomadura hibisca P157-2 contains two putative O-methyltransferase genes, pdmF and pdmT. oup.comnih.gov To determine their specific functions, null mutants were generated for each gene. Disruption of pdmT led to the accumulation of 7-O-demethyl derivatives, namely pradimicinone II and 7-hydroxypradimicin A. nih.govdovepress.com Conversely, the inactivation of pdmF resulted in the production of several 11-O-demethyl shunt metabolites. nih.govdovepress.com These findings clearly establish that PdmT is a C-7 O-methyltransferase and PdmF is a C-11 O-methyltransferase. oup.comnih.govdovepress.com Further in vitro experiments have shown that the methylation of the C-7 hydroxyl group by PdmT precedes the methylation of the C-11 hydroxyl group by PdmF. nih.govdovepress.com

Similarly, the functions of two glycosyltransferase genes, pdmQ and pdmS, have been characterized through gene disruption. ebi.ac.uk Inactivation of pdmS resulted in the accumulation of pradimicinone I, the aglycone of pradimicin A, indicating that PdmS is responsible for attaching the first sugar moiety. ebi.ac.uk Disruption of pdmQ, on the other hand, led to the production of pradimicin B, which contains the first sugar but lacks the second. ebi.ac.uk This demonstrates that PdmQ is the glycosyltransferase that adds the second sugar unit. ebi.ac.uk

Table 1: Effects of Directed Mutagenesis on Pradimicin Biosynthesis

| Gene Disrupted | Enzyme Function | Resulting Product(s) | Reference |

|---|---|---|---|

| pdmT | C-7 O-methyltransferase | Pradimicinone II, 7-Hydroxypradimicin A | nih.govdovepress.com |

| pdmF | C-11 O-methyltransferase | 11-O-demethylpradimicinone II, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone I, 11-O-demethylpradimicin A | nih.govdovepress.com |

| pdmS | O-glycosyltransferase (first sugar) | Pradimicinone I | ebi.ac.uk |

| pdmQ | O-glycosyltransferase (second sugar) | Pradimicin B | ebi.ac.uk |

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a powerful strategy that leverages the substrate flexibility of biosynthetic enzymes to generate novel "unnatural" natural products. ebi.ac.uk This technique involves feeding structurally modified, yet recognizable, precursor molecules to a mutant strain of the producing organism that is blocked in the early stages of its natural biosynthetic pathway. The enzymes in the mutant can then process these artificial precursors, leading to the creation of new analogs.

This approach has been successfully applied to the pradimicin biosynthetic pathway. In one study, various pradimicin aglycone analogs were fed to mutant strains of Actinomadura verrucosospora subsp. neohibisca that were blocked in the early steps of pradimicin A and benanomicin A biosynthesis. nih.gov The results showed that several precursors, including 11-O-demethylpradinone II, 11-O-demethyl-7-methoxypradinone II, 11-O-demethylpradinone I, 11-O-demethylpradimicinone I, and pradimicinone I, were successfully converted to either pradimicin A or benanomicin A. nih.gov This indicates that the downstream tailoring enzymes of the pathway can accommodate these modified aglycones.

Another investigation focused on the biosynthesis of pradimicin S in Actinomadura spinosa AA0851. nih.gov By feeding various pradimicin A aglycone analogs to a mutant strain, researchers were able to elucidate the later steps of the pradimicin S biosynthetic pathway. nih.gov For instance, 11-O-demethylpradinone II and 11-O-demethylpradimicinone I were both converted to pradimicin S. nih.gov Furthermore, pradimicin B and pradimicin L were transformed into pradimicins L and S, and pradimicin S, respectively, providing valuable insights into the sequence of enzymatic modifications. nih.gov

Table 2: Precursor-Directed Biosynthesis of Pradimicin Analogs

| Precursor Fed | Mutant Strain | Resulting Product | Reference |

|---|---|---|---|

| 11-O-demethylpradinone II | A. verrucosospora (early blocked) | Pradimicin A or Benanomicin A | nih.gov |

| 11-O-demethyl-7-methoxypradinone II | A. verrucosospora (early blocked) | Pradimicin A or Benanomicin A | nih.gov |

| 11-O-demethylpradinone I | A. verrucosospora (early blocked) | Pradimicin A or Benanomicin A | nih.gov |

| 11-O-demethylpradimicinone I | A. verrucosospora (early blocked) | Pradimicin A or Benanomicin A | nih.gov |

| Pradimicinone I | A. verrucosospora (early blocked) | Pradimicin A or Benanomicin A | nih.gov |

| Pradimicin B | A. verrucosospora (early blocked) | Pradimicin A | nih.gov |

| Dexylosylpradimicin C | A. verrucosospora (early blocked) | Pradimicin C | nih.gov |

| Dexylosylbenanomicin A | A. verrucosospora (early blocked) | Benanomicin A | nih.gov |

| 11-O-demethylpradinone II | A. spinosa (PRM-S producer) | Pradimicin S | nih.gov |

| 11-O-demethylpradimicinone I | A. spinosa (PRM-S producer) | Pradimicin S | nih.gov |

| Pradimicin B | A. spinosa (PRM-S producer) | Pradimicins L and S | nih.gov |

| Pradimicin L | A. spinosa (PRM-S producer) | Pradimicin S | nih.gov |

Chemical Synthesis and Derivatization Strategies for 7 Hydroxylpradimicin a and Analogues

Total Synthesis Approaches to the Benzonaphthacenequinone Core

The aglycone of 7-Hydroxylpradimicin A, known as pradimicinone, is a polycyclic aromatic quinone that represents a significant synthetic hurdle. acs.org The construction of this core requires precise control over regiochemistry and stereochemistry.

A successful and general approach to the stereoselective total synthesis of the pradimicin aglycone has been developed, which provides control over key stereogenic centers. nih.govebi.ac.uk This strategy is pivotal for creating the correct three-dimensional structure necessary for biological activity. The key methodologies employed include:

Diastereoselective Ring-Opening: The synthesis commences with the diastereoselective ring-opening of a biaryl lactone. This is achieved using a chiral nucleophile, such as (R)-valinol, which sets the initial stereochemistry. nih.govebi.ac.uk

Stereocontrolled Cyclization: A critical step is the stereocontrolled semi-pinacol cyclization of an aldehyde acetal. nih.govebi.ac.uk This reaction, often mediated by samarium(II) iodide (SmI₂) in the presence of a Lewis acid like BF₃OEt₂, constructs the ABCD tetracyclic system of the core. nih.govebi.ac.uk This method effectively controls the stereogenic centers at the C-5 and C-6 positions in the B ring, which is essential for the subsequent regioselective introduction of the carbohydrate moiety. nih.govebi.ac.uk

These stereoselective methods are fundamental in creating a versatile tetracyclic intermediate that can be used for the divergent synthesis of various pradimicin and benanomicin antibiotics. nih.govebi.ac.uk

| Reaction Type | Key Reagents/Conditions | Purpose | Stereochemical Outcome |

| Diastereoselective Ring-Opening | Biaryl lactone, (R)-valinol (chiral nucleophile) | Sets initial stereochemistry | Diastereoselective opening |

| Stereocontrolled Semi-Pinacol Cyclization | Aldehyde acetal, SmI₂, BF₃OEt₂ | Constructs ABCD tetracyclic core | Controls C-5 and C-6 stereocenters |

The synthesis of the benzonaphthacenequinone core is a challenging endeavor due to several inherent structural features. researchgate.net These challenges have driven the development of innovative synthetic solutions.

Structural Complexity: The molecule possesses a highly oxygenated and compact polycyclic structure, which complicates synthetic design. researchgate.net The dense arrangement of rings and functional groups requires careful planning of reaction sequences to avoid unwanted side reactions and steric hindrance.

Aromatic System Construction: Building the extended aromatic system of the naphthacenequinone requires robust cyclization and aromatization reactions. Methods like the Scholl reaction, which is used for creating polycyclic aromatic hydrocarbons through oxidative C-H bond coupling, are often employed but can be unpredictable with complex precursors. beilstein-journals.org

Control of Regiochemistry: The precise placement of hydroxyl and other functional groups on the aromatic core is critical for activity. The synthetic route must allow for the regioselective introduction of these groups, a task complicated by the multiple reactive sites on the polycyclic framework. The developed synthetic routes address this by creating an ABCD tetracycle that serves as a platform for the regioselective introduction of the carbohydrate moiety. nih.govebi.ac.uk

Synthetic Access to the Glycosidic and Amino Acid Moieties

The sugar and amino acid components are vital for the biological activity of this compound. Their attachment to the aglycone must be achieved with stereocontrol to yield the active natural product.

Attaching the carbohydrate moiety to the pradimicinone core is a critical step that significantly influences the compound's ability to bind to its biological target.

A model study for introducing the disaccharide moiety involved the preparation of a glycosyl donor from D-glucose and D-xylose. researchgate.nettitech.ac.jp The glycosylation reaction to couple this donor with various glycosyl acceptors, representing the aglycone, was carried out in the presence of a combination of hafnocece dichloride (Cp₂HfCl₂) and silver perchlorate (B79767) (AgClO₄). researchgate.net In the total synthesis of pradimicin A, glycosylation was successfully promoted using a combination of Cp₂HfCl₂ and silver triflate (AgOTf). nih.govebi.ac.uk The success of these glycosylation reactions often depends on factors such as the conformation of the reactants, which can influence reactivity and stereoselectivity. nih.gov

The amino acid portion of pradimicin A is a D-alanine derivative, not L-alanine. nih.govebi.ac.uk The synthesis is designed to be flexible, allowing for the potential incorporation of other amino acids, including L-alanine derivatives, to create novel analogues. nih.govebi.ac.uk

The introduction of the D-alanine component is typically performed on the fully formed ABCD tetracyclic intermediate before the final E-ring is constructed. nih.govebi.ac.uk The availability of the D-alanine building block is facilitated by enzymes such as alanine (B10760859) racemase, which can convert the more common L-alanine into D-alanine. nih.govfrontiersin.org The D-alanine is then activated and coupled to the aglycone. This step is crucial as the amino acid is directly involved in the mechanism of action of the antibiotic.

Derivatization of this compound for Structure-Activity Relationship (SAR) Probing

Structure-activity relationship (SAR) studies are essential for understanding how different parts of the this compound molecule contribute to its biological activity and for designing new analogues with improved properties. The synthetic strategies developed for the total synthesis are flexible enough to allow for the creation of various congeners with different amino acid and carbohydrate moieties. nih.govebi.ac.uk

Derivatization efforts focus on modifying three main parts of the molecule: the aglycone, the sugar, and the amino acid.

Aglycone Modification: Changes to the benzonaphthacenequinone core, such as altering the position or nature of substituents on the aromatic rings, can impact the molecule's electronic properties and stacking interactions. For instance, in SAR studies of other complex molecules, the addition or removal of groups like methoxy (B1213986) or chloro moieties has been shown to significantly affect activity. mdpi.com

Sugar Moiety Modification: The carbohydrate portion is known to be critical for binding to mannose structures on the surface of fungal cells. acs.org SAR studies would involve synthesizing analogues with different sugars or modifying the existing xylose and rhamnose units to probe the specific interactions required for high-affinity binding.

| Position of Modification | Type of Derivatization | Purpose of SAR Probing | Potential Impact |

| Benzonaphthacenequinone Core (e.g., C-7) | Alteration of hydroxyl group (e.g., etherification, esterification) | Probe importance of hydrogen bonding; improve pharmacokinetic properties | Modified target binding affinity; altered solubility and stability |

| Disaccharide Moiety | Change of sugar units (e.g., replace xylose); modification of hydroxyl groups | Investigate specific interactions with mannose target; enhance binding specificity | Altered binding affinity and selectivity for fungal cells |

| Amino Acid Moiety | Substitution of D-alanine with other amino acids (L-isomers, different side chains) | Determine the role of the amino acid in the mechanism of action | Changes in potency, spectrum of activity, and potential for resistance |

Chemical Modification of Hydroxyl and Carbonyl Groups

The strategic modification of hydroxyl and carbonyl groups on the aglycone backbone of pradimicin analogues, including this compound, has been a key focus in the quest for derivatives with improved properties. Research has indicated that not all positions on the aglycone are amenable to modification without a significant loss of biological activity.

Early modification studies on the aglycone portion of pradimicin A revealed that the C-11 position is a prime site for alteration without compromising antifungal activity. amazonaws.com This led to the exploration of various derivatives at this position. For instance, the 11-demethoxy derivative of pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of a related analogue, pradimicin T1, demonstrated promising antifungal activity comparable to the parent compound, pradimicin A. amazonaws.com Pradimicins T1 and T2, which are naturally occurring analogues, feature an L-xylose substituent at the C-11 hydroxyl group. nih.gov

Conversely, crystallographic and molecular modeling studies have shed light on the critical roles of other hydroxyl and carbonyl groups. It was previously assumed that the C18 carboxyl group was essential for coordinating with a calcium ion (Ca²⁺), a process vital for the formation of the active mannose-binding complex. nii.ac.jpnih.gov However, more recent crystallographic analysis has demonstrated that it is the C13 carbonyl and C14 hydroxyl groups that are directly involved in Ca²⁺ coordination. nii.ac.jpnih.gov This corrected understanding opened up the C18 carboxyl group as a viable site for modification. Amide formation at the C18 carboxyl group, for instance by attaching 2-aminoethanol, was shown to not only be possible without disrupting the mannose-binding ability but also to significantly reduce the compound's tendency to aggregate in aqueous solutions containing Ca²⁺. nii.ac.jp

The biosynthetic pathway also provides insights into the importance of specific hydroxylations. The cytochrome P450 enzymes, PdmJ and PdmW, are responsible for introducing hydroxyl groups at the C-5 and C-6 positions of the pradimicin core, respectively. nih.govnih.gov The C-5 hydroxylation is a particularly crucial step as it provides the necessary attachment point for the sugar moieties, which are essential for the biological activity of pradimicins. nih.gov

| Modification Site | Type of Modification | Observed Outcome | Reference |

| C-11 Hydroxyl | Demethoxylation, O-ethylation, O-fluoroethylation | Retained or comparable antifungal activity | amazonaws.com |

| C-11 Hydroxyl | Glycosylation with L-xylose | Naturally occurring active analogues (Pradimicin T1, T2) | nih.gov |

| C-13 Carbonyl | Involved in Ca²⁺ coordination | Essential for forming the active complex | nii.ac.jpnih.gov |

| C-14 Hydroxyl | Involved in Ca²⁺ coordination | Essential for forming the active complex | nii.ac.jpnih.gov |

| C-18 Carboxyl | Amide formation | Retained mannose-binding ability, reduced aggregation | nii.ac.jp |

Alterations of the Glycosidic Linkage and Sugar Moieties

The disaccharide portion of pradimicins is fundamental to their biological function, acting as the recognition element for binding to mannose residues on the surface of fungal cells. csic.es Consequently, modifications to the glycosidic linkage and the sugar moieties themselves have been extensively investigated to understand structure-activity relationships and to develop analogues with enhanced or novel activities.

The sugar moieties are attached at the C-5 hydroxyl group of the aglycone, a step catalyzed by glycosyltransferases during biosynthesis. nih.govresearchgate.net The presence of a 5-O-(6-deoxy-β-D-sugar) has been identified as essential for antifungal activity. nih.gov Research involving the chemical transformation of natural pradimicins and the glycosidation of their aglycones has shown that certain modifications are well-tolerated. For example, derivatives with modifications at the D-xylose unit, such as 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives, were found to retain their activity against yeasts. nih.gov Some D-xylose-modified derivatives have even shown activity comparable to that of pradimicin A. nih.gov

The generation of pradimicin-resistant parasites has provided further evidence for the critical role of the sugar composition on the target glycoproteins for the molecule's mode of action. csic.es The replacement of the terminal xylose with a 3-sulfated glucose to create the derivative Pradimicin S (PRMS) resulted in a highly water-soluble compound that retained its ability to bind to parasite surface glycans. csic.es This highlights the potential for significant alterations to the sugar component to improve physicochemical properties.

The biosynthesis of pradimicin A involves two key glycosyltransferases, PdmS and PdmQ. researchgate.net Genetic studies have elucidated their specific roles: PdmS is responsible for attaching the first sugar, thomosamine (B579943), to the aglycone to form pradimicin B. Subsequently, PdmQ glycosylates pradimicin B to form pradimicin A. researchgate.net This step-wise enzymatic glycosylation offers a potential avenue for generating novel analogues through combinatorial biosynthesis.

| Modification Strategy | Specific Alteration | Resulting Analogue/Finding | Reference |

| Chemical Transformation | 2'-epi, 3'-oxo, 4'-deoxy modifications of the D-xylose moiety | Retained antifungal activity against yeasts | nih.gov |

| Glycosidation of Aglycone | Synthesis of various D-xylose-modified derivatives | Some derivatives showed activity comparable to Pradimicin A | nih.gov |

| Sugar Replacement | Replacement of terminal xylose with 3-sulfated glucose | Creation of Pradimicin S (PRMS), a highly water-soluble derivative | csic.es |

| Genetic Manipulation | Inactivation of glycosyltransferase PdmQ | Accumulation of Pradimicin B | researchgate.net |

| Genetic Manipulation | Inactivation of glycosyltransferase PdmS | Accumulation of the pradimicin aglycone | researchgate.net |

Modifications to the D-Amino Acid Component

A key finding from derivatization studies is that the free carboxyl group of the D-alanine moiety can be modified without abolishing its antifungal properties. nih.gov The synthesis of various amide derivatives of pradimicin A demonstrated activities comparable to the parent compound, indicating a degree of tolerance for substitution at this position. nih.gov This opened up possibilities for attaching different functional groups to modulate the molecule's physicochemical properties.

Furthermore, systematic studies involving the replacement of the natural D-alanine with other amino acids have provided valuable structure-activity relationship data. A series of pradimicin analogues were synthesized by coupling various amino acids to pradimic acid. nih.gov The results showed that all derivatives containing a D-α-amino acid, with the exception of the D-proline analogue, retained their antifungal activity. nih.gov This suggests a specific stereochemical and structural requirement for the amino acid component.

The biosynthetic machinery also shows some flexibility. The amino acid ligase PdmN has been shown to have relaxed substrate specificity, capable of accepting D-serine as a donor to create new pradimicin analogues through combinatorial biosynthesis. nih.gov This enzymatic flexibility, coupled with chemical synthesis approaches, provides a rich platform for generating diverse analogues with modified amino acid components. For example, feeding a D-serine supplemented culture medium to Actinomadura hibisca led to the production of Pradimicin FA-1 and Pradimicin FA-2. nih.gov Similarly, Pradimicins D and E are glycine-containing analogues of Pradimicin A and C. nih.gov

| Modification Approach | Target | Specific Modification | Outcome | Reference |

| Chemical Synthesis | Carboxyl group of D-alanine | Formation of amide derivatives | Retained antifungal activity | nih.gov |

| Chemical Synthesis | D-alanine side chain | Replacement with various D-α-amino acids (except D-proline) | Retained antifungal activity | nih.gov |

| Combinatorial Biosynthesis | D-amino acid component | Use of D-serine as a substrate for PdmN | Production of new pradimicin analogues (Pradimicin FA-1, FA-2) | nih.govnih.gov |

| Directed Biosynthesis | D-amino acid component | Supplementation with glycine | Production of Pradimicins D and E | nih.gov |

Computational Chemistry in Synthetic Planning and Optimization

Computational chemistry has emerged as a powerful tool to complement experimental work in the study and modification of complex natural products like this compound. rsc.orgsteeronresearch.com It provides valuable insights into molecular interactions, reaction mechanisms, and structural properties that can guide synthetic planning and optimization. wikipedia.org

In the context of pradimicins, computational modeling has been instrumental in elucidating the mechanism of their primary biological function: the calcium-dependent binding to D-mannose. nih.gov Initial assumptions about the Ca²⁺ binding site, which guided early synthetic strategies, were revised based on more advanced analytical and computational studies. nii.ac.jpnih.gov Density functional theory (DFT) calculations were used to estimate the structure of the [Pradimicin A₂/Ca²⁺/Mannose-OMe₂] complex. nih.gov These calculations helped to visualize the intricate network of interactions, showing that the 2-, 3-, and 4-hydroxyl groups of mannose are involved in Ca²⁺-coordination and hydrogen bonding with pradimicin A. nih.gov

This detailed structural understanding, gained through computational analysis, is crucial for rational drug design. For instance, an in silico study suggested that introducing an N-methylamide at the C18 carboxylate of pradimicin A would maintain the necessary interactions with mannose. nih.gov This prediction was subsequently validated experimentally, demonstrating the power of computational chemistry to identify viable sites for chemical modification that might otherwise be overlooked. nii.ac.jp

Beyond understanding ligand-receptor interactions, computational chemistry offers a suite of tools applicable to synthetic planning. frontiersin.org Methods like quantum mechanics and molecular modeling can be used to predict the reactivity of different sites on the molecule, assess the stability of synthetic intermediates, and model transition states to rationalize reaction outcomes. rsc.org For a molecule as complex as this compound, predicting the most favorable reaction pathways and optimizing reaction conditions can save significant time and resources. As the field advances, the integration of machine learning and artificial intelligence with computational chemistry is expected to further accelerate the design and synthesis of novel, optimized pradimicin analogues. nih.gov

Molecular Mechanisms of Biological Activity of 7 Hydroxylpradimicin a

Elucidation of Specific Binding Interactions

The antifungal and antiviral activities of pradimicins are mediated by a highly specific binding event that targets D-mannose residues on cell surface glycoproteins. nih.gov

The binding mechanism of pradimicins is not a simple one-to-one interaction. It is a sophisticated, multi-step process that is strictly dependent on the presence of calcium ions (Ca²⁺). researchgate.net This lectin-mimic behavior is unique among known antibiotics. researchgate.net

The process proceeds as follows:

Dimer Formation: Two molecules of pradimicin first form a dimeric complex with a single calcium ion, [PRM₂/Ca²⁺]. The calcium ion acts as a bridge, coordinated by the C18 carboxylate groups of the two pradimicin molecules. nih.gov

Primary Mannose Binding: This [PRM₂/Ca²⁺] dimer then creates a high-affinity binding site that recognizes and binds two molecules of D-mannose (or a mannoside), forming a stable ternary complex: [PRM₂/Ca²⁺/Man₂]. nii.ac.jpnih.gov

Secondary Mannose Binding: Subsequently, this ternary complex can accommodate two additional mannose molecules, albeit with a lower affinity, to form a final [PRM₂/Ca²⁺/Man₄] complex. nih.gov

Aggregation and Action: These complexes have a high propensity to aggregate, which is believed to be a key part of their mechanism. nih.gov This aggregation on the fungal cell surface, through binding to abundant mannan (B1593421) polysaccharides, is thought to disrupt the integrity of the cell membrane, leading to leakage of essential ions like potassium and ultimately causing cell death. researchgate.netdtu.dk

Solid-state NMR and computational studies have revealed that the binding pocket for mannose is formed by the D-alanine moiety and the planar aromatic rings of the pradimicin structure. nii.ac.jpnih.gov The specificity for D-mannose arises from a precise network of hydrogen bonds and coordination with the calcium ion. nih.gov This detailed understanding of the ternary complex formation is fundamental to explaining the biological activity of the pradimicin family and provides a structural basis for designing new derivatives.

Interactions with Fungal Cell Wall Mannoproteins

The antifungal action of pradimicins, including 7-Hydroxylpradimicin A, is initiated by a specific interaction with mannoproteins on the fungal cell wall. This binding is a crucial first step that leads to a cascade of events culminating in fungal cell death.

Pradimicins function in a manner analogous to lectins, which are carbohydrate-binding proteins. They specifically recognize and bind to the terminal D-mannoside residues of mannoproteins embedded in the fungal cell wall. nih.govnih.gov This interaction is dependent on the presence of calcium ions (Ca2+), forming a ternary complex composed of the pradimicin molecule, a D-mannoside, and a calcium ion. nih.govnih.gov The formation of this complex is a key event in the mechanism of action.

The cell walls of fungi like Candida albicans are rich in mannoproteins, which are heavily glycosylated proteins. These mannoproteins play a vital role in maintaining the structural integrity of the cell wall, adhesion to host cells, and interaction with the host's immune system. nih.govmdpi.com The density and composition of these mannoproteins can change in response to environmental cues, such as the presence of blood or serum and physiological temperatures, which can in turn affect the susceptibility of the fungus to agents that target these structures. nih.gov

Studies with BMY-28864, a water-soluble derivative of pradimicin, have demonstrated a direct correlation between the binding of the compound to the yeast cell surface and its antifungal activity, including the induction of potassium leakage from the cells. nih.gov This highlights the importance of the initial binding to mannoproteins as the trigger for the subsequent disruption of the fungal cell membrane.

Glycan Binding Specificity and Selectivity

The binding of this compound and other pradimicins is not indiscriminate; it exhibits a notable specificity for certain glycan structures. This selectivity is a defining feature of their biological activity, influencing both their antifungal and antiviral properties.

The primary targets for pradimicins are high-mannose type N-glycans. nagoya-u.ac.jp These are complex carbohydrate structures characterized by a high proportion of mannose residues. The interaction is not just with any mannose residue; pradimicins preferentially bind to branched oligomannose structures found on these glycans. nagoya-u.ac.jp Research on Pradimicin A (PRM-A) has shown that it can simultaneously recognize two terminal mannose residues, which contributes to its binding affinity and specificity. nagoya-u.ac.jp This ability to bind to specific mannose configurations is a key aspect of its lectin-mimic activity. nih.gov

The binding is also strictly dependent on the presence of calcium ions (Ca2+), which facilitates the formation of a stable ternary complex. nih.govasm.org This Ca2+-dependent binding to mannose moieties is a consistent feature observed in both its antifungal and anti-HIV activities. asm.org

The specificity of pradimicins for high-mannose glycans is significant because these structures are abundantly present on the surface of many fungal pathogens and enveloped viruses like HIV. nagoya-u.ac.jpasm.orgnih.gov In contrast, the glycans on the surface of human cells are typically more complex and varied, which may contribute to the selective toxicity of pradimicins towards fungal and viral targets over host cells.

The table below summarizes the binding specificity of various lectins, providing a context for the type of glycan recognition exhibited by pradimicins.

| Lectin | Binding Specificity |

| AAL | Fucose-containing glycans. |

| HHL | High Mannose N-glycans; weak binding to Complex (non-bisecting GlcNAc) N-Glycans. |

| ConA | High-mannose, complex, hybrid, bisecting N-glycans. |

| GNA | Exposed α1,3-Man on N-glycans. |

| This table provides examples of lectin specificities to illustrate the concept of glycan binding. Pradimicins exhibit a preference for high-mannose N-glycans, similar to lectins like HHL and ConA. windows.netbiorxiv.org |

Downstream Cellular and Subcellular Effects

Membrane Disruption Mechanisms in Fungal Pathogens

Following the initial binding to mannoproteins on the fungal cell wall, the subsequent and critical effect of pradimicins is the disruption of the fungal cell membrane's integrity. nih.gov This disruption is the direct cause of the fungicidal activity.

This mechanism of action, which involves targeting a component of the cell wall to effect damage to the cell membrane, is a unique characteristic of the pradimicin class of antifungals. nih.gov It distinguishes them from other antifungal agents that may directly target ergosterol (B1671047) in the fungal membrane or inhibit cell wall synthesis through different pathways. e-jmi.orgnih.gov

The process can be summarized in the following steps:

Binding: this compound specifically binds to D-mannoside residues of mannoproteins on the fungal cell wall in a calcium-dependent manner. nih.govnih.gov

Complex Formation: A stable ternary complex of pradimicin, mannoside, and calcium is formed. nih.govnih.gov

Membrane Permeabilization: This complex formation leads to a disruption of the adjacent cell membrane's structure. ontosight.ai

Ion Leakage: The compromised membrane allows for the leakage of vital intracellular ions, such as potassium. nih.gov

Cell Death: The loss of ionic homeostasis and other essential cellular contents results in fungal cell death.

Impact on Fungal Growth and Reproduction Pathways

The primary mechanism of this compound, leading to membrane disruption and cell death, inherently halts fungal growth and reproduction. By effectively killing the fungal cells, the compound prevents the processes of hyphal extension and the formation of reproductive structures. nih.gov

Fungal growth, particularly in filamentous fungi, occurs at the hyphal tips through a process of polarized growth. nih.gov This requires a constant supply of vesicles to the tip to extend the cell membrane and cell wall. The integrity of the cell membrane is paramount for this process. By disrupting the membrane, pradimicins directly inhibit this fundamental growth mechanism.

The environmental conditions, such as moisture and temperature, that favor fungal growth and sporulation would also be the conditions under which an effective antifungal agent like this compound would be most crucial in controlling a fungal population. nih.gov

Anti-HIV Mechanism Involving High Mannose-Type Glycans on Viral Envelopes

Beyond its antifungal properties, Pradimicin A, and by extension its hydroxylated form, exhibits significant anti-HIV activity through a similar mechanism of glycan binding. asm.orgnih.gov The envelope glycoproteins of HIV, specifically gp120, are heavily glycosylated and rich in high-mannose-type N-glycans. asm.orgnih.govplos.org These glycans form a "glycan shield" that helps the virus evade the host immune system.

Pradimicin A acts as a carbohydrate-binding agent (CBA) that specifically targets these high-mannose glycans on the HIV gp120. asm.orgnih.gov The binding is calcium-dependent and effectively inhibits the entry of the virus into the host cell. asm.org By binding to gp120, Pradimicin A prevents the interaction between the viral envelope and the host cell receptors, a critical step in the viral infection cycle. asm.orgkuleuven.be

Time-of-addition studies have confirmed that Pradimicin A is a true virus entry inhibitor. asm.orgnih.gov This mode of action places it in a class of potential therapeutics that can prevent the initial stages of HIV infection.

A significant aspect of Pradimicin A's anti-HIV activity is its high genetic barrier to resistance. asm.orgkuleuven.be For the virus to develop resistance, it needs to acquire multiple deletions of N-glycosylation sites in its gp120 protein. asm.orgkuleuven.be This makes it more difficult for the virus to escape the effects of the drug compared to some other antiviral agents.

The table below presents data on the anti-HIV activity of Pradimicin A against various HIV-1 strains.

| HIV-1 Strain | EC50 (µM) |

| IIIB (X4) | 0.8 ± 0.2 |

| HE (R5) | 1.1 ± 0.1 |

| 92UG029 (A) | 1.5 ± 0.3 |

| 92UG037 (A) | 1.2 ± 0.2 |

| 93TH051 (E) | 0.9 ± 0.1 |

| EC50 represents the concentration of Pradimicin A required to inhibit HIV replication by 50%. The data shows consistent activity across different HIV-1 clades and tropisms (X4 and R5). kuleuven.be |

Other Investigated Biological Modulations

Research into the biological activities of pradimicins has extended beyond their antifungal and anti-HIV effects. The unique ability of these compounds to bind specific glycan structures suggests potential for other therapeutic applications.

For instance, pradimicins have been investigated for their activity against other enveloped viruses that have highly glycosylated envelopes, such as the SARS-CoV-2 virus. nagoya-u.ac.jposaka-u.ac.jp The principle remains the same: binding to the N-glycans on the viral spike proteins to inhibit entry into host cells. nagoya-u.ac.jp

Furthermore, the glycan-binding properties of pradimicins have been explored in the context of parasitic diseases. Studies have shown that pradimicins can exhibit trypanocidal activity by binding to the surface glycoproteins of trypanosomes, the parasites responsible for sleeping sickness. plos.org This binding leads to the lysis of the parasite. plos.org

The broad-spectrum nature of pradimicins' interactions with surface glycans of various pathogens highlights their potential as a platform for developing new anti-infective agents.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Chemical Modifications with Biological Response

The presence and substitution of the hydroxyl group at the C-7 position of the pradimicin core have a profound impact on its antifungal properties. A significant finding is that 7-hydroxypradimicin A, a metabolite isolated from a mutant strain of Actinomadura verrucosospora subsp. neohibisca, was found to be devoid of antifungal activity. This starkly contrasts with the potent activity of pradimicin A, which possesses a methoxy (B1213986) group at the C-11 position and a hydroxyl group at the C-6 position, highlighting the critical nature of the substitution pattern on the aglycone.

Further studies have shown that methylation of the C-7 hydroxyl group is a step in the biosynthetic pathway of other pradimicins, suggesting that this position is a key site for enzymatic modification that can modulate biological activity. The lack of activity in 7-hydroxypradimicin A underscores the importance of the specific electronic and steric properties conferred by substitutions at and around this position for effective interaction with its biological target.

The glycosidic portion of the pradimicin molecule is essential for its biological activity, primarily through its ability to mimic D-mannose and bind to mannan (B1593421) on the surface of fungal cells. This interaction is a crucial first step in the mechanism of action of these antibiotics.

Studies on various analogs have elucidated the following key points:

Essentiality of the Sugar: Removal of the entire disaccharide moiety results in a complete loss of antifungal activity.

Importance of the 6-Deoxy-β-D-sugar: The 5-O-(6-deoxy-β-D-sugar) has been identified as being essential for activity. jst.go.jp

Modifications to the Xylose Unit: Certain modifications to the D-xylose moiety, such as the creation of 2'-epi, 3'-oxo, and 4'-deoxy derivatives, can retain antifungal activity, particularly against yeasts. jst.go.jp This indicates some tolerance for structural changes in this part of the molecule.

Water-Soluble Derivatives: The synthesis of water-soluble derivatives, such as BMY-28864, which has a modified sugar side chain, has been a key area of research to improve the developability of these compounds. asm.org

The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of pradimicin A and some of its sugar-modified analogs against Candida albicans.

| Compound | Modification | Candida albicans MIC (µg/mL) |

| Pradimicin A | Parent Compound | 1.56 - 6.25 |

| BMY-28864 | Water-soluble derivative | 0.8 - 1.6 |

| 14 | 2'-epi-pradimicin A | Comparable to Pradimicin A |

| 17 | 3'-oxo-pradimicin A | Comparable to Pradimicin A |

| 24 | 4'-deoxy-pradimicin A | Comparable to Pradimicin A |

Data sourced from multiple studies and may show ranges.

Modifications to the aglycone have revealed several important aspects:

C-11 Position: The C-11 position has been found to be a site where modifications can be made without a complete loss of antifungal activity. For instance, 11-O-demethyl and 11-O-L-xylosyl analogs of pradimicin A have been synthesized and shown to retain a broad spectrum of antifungal activity. nih.gov

Alanine (B10760859) Moiety: The D-alanine moiety is another critical component. A series of analogs with different amino acids have been synthesized. Most D-α-amino acid derivatives retained antifungal activity, with the exception of the D-proline analog. nih.gov This suggests that the stereochemistry and the presence of a primary amino group at this position are important for activity. Glycine analogs, pradimicins D and E, were also found to have activity equal to that of pradimicin A. nih.gov

The table below shows the antifungal activity of various pradimicin analogs with modifications to the aglycone.

| Compound | Modification | Candida albicans MIC (µg/mL) |

| Pradimicin A | Parent Compound | 1.56 - 6.25 |

| Pradimicin D | Glycine analog | Equal to Pradimicin A |

| Pradimicin E | Glycine analog (des-N-methyl) | Equal to Pradimicin A |

| 3a-q (various D-amino acids) | Alanine-exchanged analogs | Retained activity (except D-proline) |

| 11-O-demethylpradimicin A | C-11 demethylation | Active |

| 11-O-L-xylosylpradimicin A | C-11 xylosylation | Active |

Stereochemistry plays a vital role in the biological activity of pradimicins, as it dictates the three-dimensional arrangement of the molecule and its ability to fit into the binding site of its target. A key study focused on the stereochemistry at the C-17 position of pradimicin A. The synthesis and evaluation of 17-epipradimicin A, where the stereochemistry at C-17 was inverted, provided valuable insights into the spatial requirements for antifungal activity. While specific activity data for 17-epipradimicin A is not detailed in the available literature, the study of stereoisomers is a fundamental aspect of SAR, as even minor changes in the spatial orientation of functional groups can lead to significant differences in biological potency.

Methodologies for SAR/QSAR Assessment

To systematically explore the structure-activity relationships of 7-Hydroxylpradimicin A and its analogs, researchers employ various methodologies, including the design and synthesis of focused compound libraries and computational QSAR modeling.

The synthesis of pradimicin analog libraries often involves a combination of chemical and microbial modification techniques:

Chemical Modification of the Natural Product: This is a common strategy where the parent pradimicin molecule is isolated and then chemically altered. Examples include the reductive alkylation to produce N,N-dimethyl pradimicins, and the coupling of different amino acids to the pradimic acid core to create alanine-exchanged analogs. nih.govnih.gov

Glycosidation of Aglycones: The aglycone of pradimicin can be isolated and then glycosylated with different sugar moieties to explore the SAR of the glycosidic portion. jst.go.jp

Microbial Transformation: Non-producing mutant strains of the original pradimicin-producing microorganism can be used to generate novel analogs. For instance, a mutant strain of Actinomadura verrucosospora subsp. neohibisca was used to produce 11-hydroxyl analogs of pradimicins. nih.gov

These focused libraries are then screened for their antifungal activity, and the resulting data is used to build a comprehensive understanding of the SAR of the pradimicin scaffold.

High-Throughput In Vitro Assays for Activity Profiling

The evaluation of the antifungal potential of novel compounds like this compound necessitates the use of robust and efficient screening methods. High-throughput in vitro assays are fundamental in the initial stages of drug discovery, allowing for the rapid assessment of large numbers of compounds against various fungal pathogens. mdpi.comspringernature.com These assays are typically miniaturized and automated to increase throughput and reduce the consumption of reagents and test compounds. mdpi.com

Commonly employed high-throughput screening (HTS) platforms for antifungal drug discovery include both agar-based and liquid microdilution-based assays. mdpi.com The agar-based methods involve the diffusion of the test compound through a solid medium inoculated with the target fungus, with the resulting zone of growth inhibition indicating antifungal activity. While traditional, these methods can be adapted to a higher throughput format. mdpi.com

Liquid microdilution assays are more prevalent in modern HTS campaigns. These are typically performed in 96-well or 384-well microtiter plates, where a standardized inoculum of the fungal pathogen is exposed to serial dilutions of the test compound. nih.govasm.org Fungal growth can be quantified using various methods, such as measuring optical density (turbidity) or by using metabolic indicators like resazurin (B115843). springernature.com The resazurin-based cell viability assay, for instance, relies on the reduction of the blue resazurin dye to the fluorescent pink resorufin (B1680543) by metabolically active cells, providing a quantitative measure of fungal viability. springernature.com

For a compound like this compound, a typical high-throughput screening cascade would involve primary screening against a panel of clinically relevant fungal species. This panel often includes various Candida species (C. albicans, C. tropicalis, C. parapsilosis), Cryptococcus neoformans, and filamentous fungi such as Aspergillus fumigatus. nih.govasm.org A water-soluble pradimicin derivative, BMS-181184, demonstrated a broad antifungal spectrum in such assays, with Minimum Inhibitory Concentrations (MICs) for the majority of Candida and Cryptococcus strains being in the range of 2 to 8 µg/mL. nih.gov

The results from these HTS assays, typically the MIC values, provide the initial dataset for building structure-activity relationships and for selecting promising candidates for further investigation. It is also common to perform synergy screening in a high-throughput format, where a library of compounds is screened for its ability to enhance the activity of a known antifungal agent, a strategy that could also be applied to derivatives of this compound. pnas.org

Table 1: Representative High-Throughput In Vitro Antifungal Assays

| Assay Type | Principle | Endpoint Measurement | Typical Fungal Panel |

|---|---|---|---|

| Broth Microdilution | Serial dilution of the compound in liquid broth inoculated with fungi. | Visual or spectrophotometric (optical density) determination of the Minimum Inhibitory Concentration (MIC). nih.govasm.org | Candida spp., Cryptococcus neoformans, Aspergillus spp. nih.gov |

| Resazurin Cell Viability Assay | Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin. | Fluorescence intensity measurement. springernature.com | Fusarium oxysporum and other filamentous fungi. springernature.com |

| Agar (B569324) Diffusion | Compound diffuses through agar medium inoculated with fungi, creating a zone of inhibition. | Measurement of the diameter of the zone of growth inhibition. mdpi.com | Various yeasts and molds. |

Computational Modeling and Prediction of Activity

In conjunction with experimental screening, computational modeling plays a pivotal role in accelerating the discovery and optimization of antifungal agents like this compound. These in silico methods provide insights into the molecular interactions governing biological activity and can predict the potency of novel derivatives, thereby guiding synthetic efforts.

Molecular docking is a key computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For pradimicins, the primary target is the mannan component of the fungal cell wall. nih.gov Computational docking studies can be employed to model the interaction between this compound and mannose-containing oligosaccharides. growingscience.comresearchgate.net These models can elucidate the critical hydrogen bonding and hydrophobic interactions that stabilize the complex, which is formed in a calcium-dependent manner. nih.gov By comparing the docking scores and binding modes of different pradimicin analogs, it is possible to rationalize observed structure-activity relationships and predict the impact of structural modifications, such as the introduction of a hydroxyl group at the 7-position.

Pharmacophore modeling is another powerful computational approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. core.ac.uk A pharmacophore model for the pradimicin class of antibiotics would highlight the key structural determinants necessary for mannan binding and antifungal action. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired pharmacophoric features, potentially leading to the discovery of new classes of antifungal agents with a similar mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model could be developed using their experimentally determined antifungal activities (e.g., MIC values) and calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties). Such a model could predict the antifungal potency of yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction over time. An MD simulation of the this compound-mannan-calcium complex could reveal the stability of the interactions and the conformational changes that occur upon binding, offering deeper insights into the mechanism of action at an atomic level.

Table 2: Computational Modeling Approaches for Antifungal Drug Discovery

| Modeling Technique | Application to this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode to mannan oligosaccharides in the presence of calcium. growingscience.comresearchgate.net | Identification of key amino acid residues and sugar moieties involved in binding; prediction of binding affinity. |

| Pharmacophore Modeling | Defining the essential structural features for antifungal activity based on known active pradimicins. core.ac.uk | A 3D model of the pharmacophore that can be used for virtual screening of new compounds. |

| QSAR | Correlating structural descriptors of pradimicin derivatives with their antifungal activity. | A predictive model for the antifungal potency of novel this compound analogs. |

Identification of Pharmacophores and Key Structural Determinants for Activity

The antifungal activity of the pradimicin family, including this compound, is contingent upon a unique set of structural features that collectively form the pharmacophore responsible for its biological function. The primary mechanism of action involves the calcium-dependent binding to mannan polysaccharides on the surface of fungal cells, leading to membrane disruption and cell death. nih.govnih.gov The key structural determinants for this activity have been elucidated through extensive structure-activity relationship (SAR) studies on various pradimicin analogs.

The core pharmacophore of pradimicins can be broken down into three essential components: the aglycone, the D-alanine moiety, and the disaccharide chain.

The D-Alanine Moiety: The D-alanine group attached to the aglycone is a critical determinant of activity. SAR studies involving the replacement of D-alanine with other amino acids have shown that while other D-α-amino acids can be substituted with retention of activity, the D-configuration is generally preferred. nih.gov The free carboxyl group of the D-alanine was initially thought to be essential, but later studies demonstrated that amide derivatives at this position exhibited comparable antifungal activity, indicating that this site can be modified to improve physicochemical properties without abolishing biological function. nii.ac.jp

The Disaccharide Moiety: The sugar portion of the molecule is arguably the most critical for its specific mode of action. The 5-O-disaccharide chain is directly involved in the recognition and binding of mannose residues on the fungal cell surface. nih.gov SAR studies have clarified that the 5-O-(6-deoxy-β-D-sugar) is essential for activity. nih.govjst.go.jp Removal of the entire disaccharide moiety completely abolishes the antifungal action. nih.gov Modifications to the terminal D-xylose have shown that some changes are permissible, but the core 4,6-dideoxy-4-methylamino-D-galactose (thomosamine) appears to be more critical for the specific interaction with mannan.

Table 3: Key Structural Determinants of Pradimicin Activity

| Structural Component | Key Features and Role in Activity | Impact of Modification |

|---|---|---|

| Aglycone | Benzo[a]naphthacenequinone core. Provides the rigid scaffold for the molecule. | Modifications at C-11 are tolerated. nih.gov Hydroxylation at C-5 and C-6 is essential for glycosylation. nih.gov The effect of a 7-hydroxyl group is yet to be fully elucidated but is expected to modulate activity. |

| D-Alanine Moiety | D-configuration is preferred. Contributes to binding. | The carboxyl group can be converted to amides without loss of activity. nii.ac.jp Replacement with other D-α-amino acids is often tolerated. nih.gov |

| Disaccharide Moiety | 5-O-(6-deoxy-β-D-sugar) is essential for mannan binding and target recognition. nih.govjst.go.jp | Removal of the disaccharide abolishes activity. nih.gov Modifications to the terminal D-xylose are tolerated to some extent. nih.gov |

Preclinical Pharmacological and Efficacy Evaluation Non Clinical Models